molecular formula C6H10N2O3 B12820163 5-(3-Hydroxypropyl)imidazolidine-2,4-dione

5-(3-Hydroxypropyl)imidazolidine-2,4-dione

Cat. No.: B12820163
M. Wt: 158.16 g/mol
InChI Key: FJROCPLAORGPBN-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with good efficiency. Another method involves the use of dihaloalkanes or dihalobenzyl in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield corresponding ketones or carboxylic acids, while reduction of the imidazolidine ring can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as tankyrase, which plays a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and other therapeutic effects. The compound’s ability to interact with various proteins and enzymes makes it a versatile agent in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxypropyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5-(3-hydroxypropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O3/c9-3-1-2-4-5(10)8-6(11)7-4/h4,9H,1-3H2,(H2,7,8,10,11)

InChI Key

FJROCPLAORGPBN-UHFFFAOYSA-N

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CO

Origin of Product

United States

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